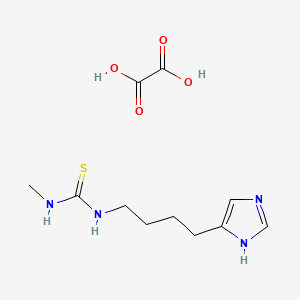
5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the dihydroisoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the following steps:
Amidation: The carboxamide group can be introduced by reacting the brominated isoquinoline with an isopropylamine derivative under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the isoquinoline ring.
Reduction: Reduction reactions can target the carboxamide group or the bromine atom, leading to the formation of different derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amines or alcohols, and substitution may result in various functionalized isoquinolines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoisoquinoline: Lacks the isopropyl and carboxamide groups.
N-Isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Lacks the bromine atom.
3,4-Dihydroisoquinoline derivatives: Various substitutions at different positions.
Uniqueness
The uniqueness of 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C13H17BrN2O |
|---|---|
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
5-bromo-N-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C13H17BrN2O/c1-9(2)15-13(17)16-7-6-11-10(8-16)4-3-5-12(11)14/h3-5,9H,6-8H2,1-2H3,(H,15,17) |
Clave InChI |
NMQUAAUXUWJOJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N1CCC2=C(C1)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


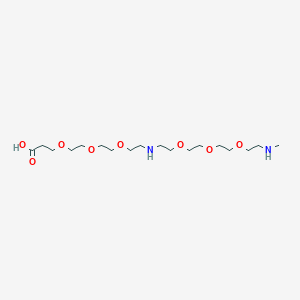


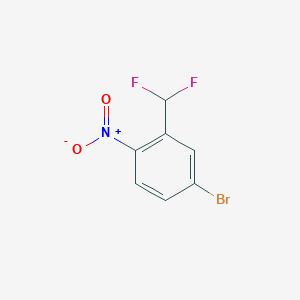
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)

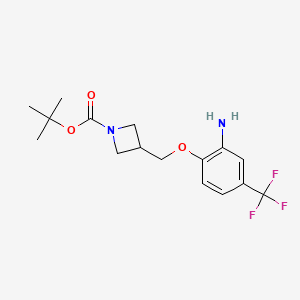
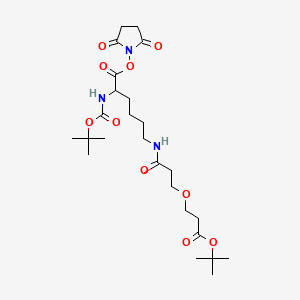

![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
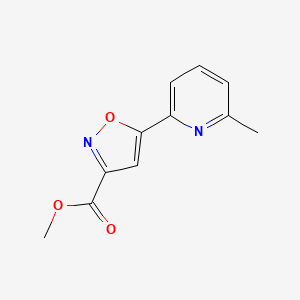
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
